2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound featuring multiple functional groups, including imidazole, pyrimidinone, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: : Reduction of the pyrimidinone ring can lead to the formation of pyrimidinol derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Pyrimidinol derivatives: from reduction reactions.
Substituted fluorophenyl derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other imidazole or pyrimidinone derivatives, but the presence of the fluorophenyl group and the specific substitution pattern sets it apart. Examples of similar compounds include:
2-(1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones
2-substituted-1H-benzimidazole derivatives
These compounds share structural similarities but may differ in their biological activity and applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-16-7-5-15(6-8-16)18-11-21(29)26(13-25-18)10-9-23-20(28)12-27-14-24-17-3-1-2-4-19(17)27/h1-8,11,13-14H,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFMCNNKPWDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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